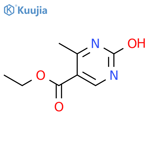

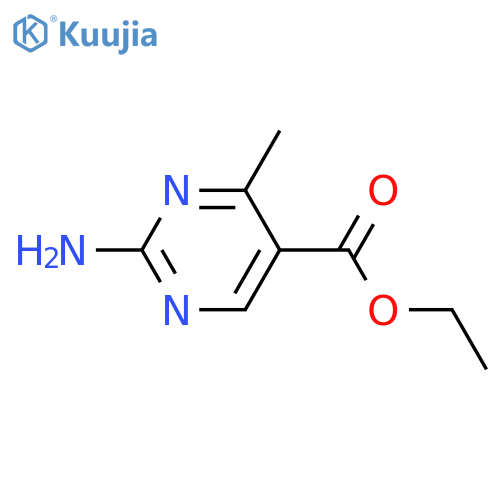

Cas no 81633-29-6 (Ethyl 2-amino-4-methylpyrimidine-5-carboxylate)

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

- 5-Pyrimidinecarboxylicacid, 2-amino-4-methyl-, ethyl ester

- 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester

- CHEMBL1783476

- SY025147

- EN300-269741

- Maybridge1_003176

- 2-Amino-4-methyl-5-pyrimidinecarboxylic acid, ethyl ester

- YBFVMJRSZCVJJP-UHFFFAOYSA-N

- HMS550I08

- MFCD00052622

- 81633-29-6

- AKOS002675859

- STL426396

- ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate

- SB57374

- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 97%

- ETHYL2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE

- SCHEMBL1143375

- 2-amino-5-ethoxycarbonyl-4-methylpyrimidine

- 2-amino-4-methyl-pyrimidine-5-carboxylic acid ethyl ester

- F20904

- TS-00207

- CS-0045876

- DTXSID70332704

- Oprea1_683503

- DB-026558

-

- MDL: MFCD00052622

- Renchi: 1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11)

- Clave inchi: YBFVMJRSZCVJJP-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(C)=NC(N)=NC=1)OCC

Atributos calculados

- Calidad precisa: 181.08500

- Masa isotópica única: 181.085126602g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 3

- Complejidad: 186

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 78.1Ų

- Xlogp3: 0.5

Propiedades experimentales

- Denso: 1.217

- Punto de fusión: 222-226 °C

- Punto de ebullición: 350.5°C at 760 mmHg

- Punto de inflamación: 165.8°C

- índice de refracción: 1.556

- PSA: 78.10000

- Logp: 1.12510

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Información de Seguridad

- Instrucciones de peligro: Irritant

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: S26-S37/39

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Datos Aduaneros

- Código HS:2933599090

- Datos Aduaneros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269741-0.05g |

ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 95% | 0.05g |

$19.0 | 2023-02-28 | |

| Enamine | EN300-269741-10.0g |

ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 95% | 10.0g |

$119.0 | 2023-02-28 | |

| eNovation Chemicals LLC | D749503-10g |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 98% | 10g |

$110 | 2024-06-07 | |

| TRC | E899723-500mg |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 500mg |

$87.00 | 2023-05-18 | ||

| abcr | AB225368-1 g |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate; 97% |

81633-29-6 | 1g |

€82.80 | 2023-04-27 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-234920-1 g |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, |

81633-29-6 | 1g |

¥331.00 | 2023-07-10 | ||

| Fluorochem | 066996-25g |

Ethyl 2-Amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 97% | 25g |

£183.00 | 2022-03-01 | |

| abcr | AB225368-1g |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 97%; . |

81633-29-6 | 97% | 1g |

€82.80 | 2025-02-14 | |

| Ambeed | A109391-1g |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 98% | 1g |

$12.0 | 2025-02-26 | |

| Aaron | AR00592Q-25g |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

81633-29-6 | 98% | 25g |

$133.00 | 2025-01-22 |

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Métodos de producción

Métodos de producción 1

2.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 45 min, rt

Métodos de producción 2

Métodos de producción 3

2.1 Reagents: Phosphorus oxychloride ; 30 min, 105 °C

3.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 45 min, rt

Métodos de producción 4

Métodos de producción 5

2.1 Reagents: Sodium methoxide Solvents: Ethanol ; 10 min, rt

2.2 Solvents: Tetrahydrofuran ; 10 min, 130 °C

Métodos de producción 6

1.2 Solvents: Tetrahydrofuran ; 10 min, 130 °C

Métodos de producción 7

Métodos de producción 8

Métodos de producción 9

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Raw materials

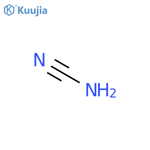

- aminoformonitrile

- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

- ethyl 2-(dimethylaminomethylene)-3-oxo-butanoate

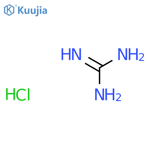

- Guanidine

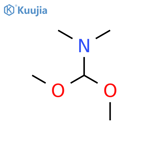

- (dimethoxymethyl)dimethylamine

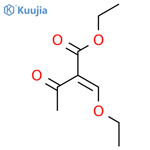

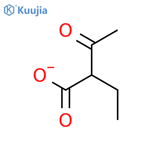

- Ethyl acetoacetate

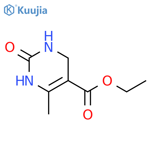

- ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- ethyl 4-methyl-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxylate

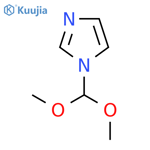

- 1H-Imidazole, 1-(dimethoxymethyl)-

- Guanidine hydrochloride

- ethyl 2-(ethoxymethylene)-3-oxo-butanoate

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Preparation Products

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Literatura relevante

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

5. Book reviews

81633-29-6 (Ethyl 2-amino-4-methylpyrimidine-5-carboxylate) Productos relacionados

- 1023811-97-3(Methyl 2-amino-4-methylpyrimidine-5-carboxylate)

- 1240568-97-1(4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride)

- 1805016-60-7(Methyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate)

- 2229380-15-6(3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanal)

- 1804874-97-2(2-Chloro-4-cyano-6-methylbenzenesulfonyl chloride)

- 765927-71-7(3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin)

- 1804699-53-3(3-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-acetonitrile)

- 17626-72-1(4-ethyl-1,3-thiazole)

- 1695087-67-2(3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 2306261-71-0(bicyclo[3.1.1]heptan-3-amine hydrochloride)